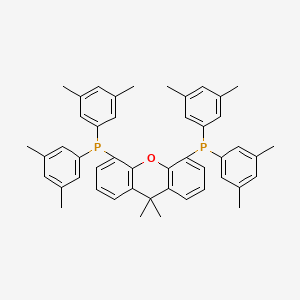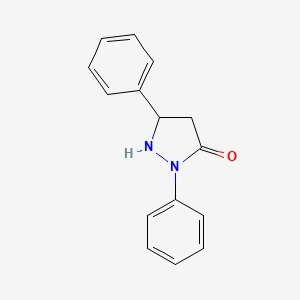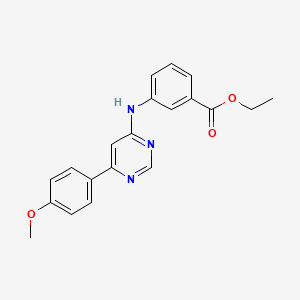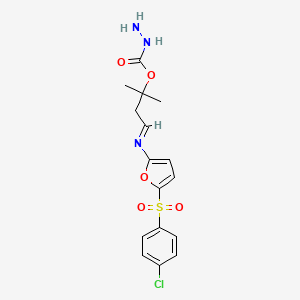
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) is a complex organic compound that belongs to the class of aryl-phosphine ligands. These ligands are often used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) typically involves the reaction of a gold complex with the ligand in tetrahydrofuran (THF) under an argon atmosphere. The mixture is stirred for 8 hours, followed by evaporation under vacuum and chromatography on silica gel using a mixture of chloroform and methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as THF and chloroform. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while reduction could produce different phosphine derivatives.
Scientific Research Applications
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in catalysis for various industrial chemical processes.
Mechanism of Action
The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its steric bulk and electronic properties.
Bis(diphenylphosphino)methane: A bidentate ligand with applications in catalysis.
Uniqueness
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective in stabilizing certain metal complexes and facilitating specific catalytic reactions .
Properties
Molecular Formula |
C47H48OP2 |
|---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
[5-bis(3,5-dimethylphenyl)phosphanyl-9,9-dimethylxanthen-4-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C47H48OP2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41-45(43)48-46-42(47(41,9)10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3 |
InChI Key |
QSZAPODIGLZMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B12912203.png)
![3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan](/img/structure/B12912205.png)

![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)

![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)
![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)




![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B12912263.png)
![1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B12912265.png)
